molecular formula C17H15N3O3S B2542234 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 892853-76-8

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2542234
CAS No.: 892853-76-8
M. Wt: 341.39
InChI Key: SCUQUBXYNZSCTM-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound belonging to the class of nitro-substituted benzothiazole amides. Its molecular structure features a benzothiazole core, a privileged scaffold in medicinal chemistry, which is functionalized with an isopropyl group at the 6-position and linked via an amide bond to a 4-nitrobenzoyl group. This specific architecture, particularly the electron-withdrawing nitro group, is known to influence the compound's solid-state packing and electronic properties, making it a candidate for research in materials science, including the development of nonlinear optical (NLO) materials and organic electronics . Benzothiazole derivatives are extensively investigated for their diverse biological profiles. While the specific research applications for this compound are still being explored, structurally similar N-(benzo[d]thiazol-2-yl)benzamide analogs have demonstrated a range of promising research activities. These include potential applications in oncology, antimicrobial research, and the study of metabolic diseases . For instance, a close analog, a 6-nitrobenzo[d]thiazol-2-amine derivative, has shown significant efficacy in ameliorating ethanol-induced fatty liver disease in model organisms through mechanisms involving lipogenesis inhibition and anti-inflammatory expression . This suggests that related compounds, including this compound, may hold value for researchers investigating pathways related to lipid metabolism and oxidative stress. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(2)12-5-8-14-15(9-12)24-17(18-14)19-16(21)11-3-6-13(7-4-11)20(22)23/h3-10H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUQUBXYNZSCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, affecting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide with structurally related benzothiazole derivatives, focusing on substituents, synthesis, and biological/physical properties.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents (Benzothiazole Position 6) Key Functional Groups Biological/Physical Properties Reference
This compound Isopropyl 4-Nitrobenzamide Inferred: Potential antimicrobial/antitumor activity (structural analogy)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Methoxy 2-Nitrobenzamide, triazolylmethyl Antimicrobial activity (vs. E. coli, moderate)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Amino Benzamide Corrosion inhibition (mild steel in acidic media)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Methoxy 4-Methoxybenzamide Intermediate for pharmaceutical synthesis
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide Hydroxyphenyl 4-Nitrobenzamide Custom synthesis (applications unspecified)
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide Alkoxy (e.g., methoxy, ethoxy) Triazolylthio, acetamide Broad-spectrum antimicrobial activity

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, anti-inflammatory, and other relevant pharmacological effects.

Structural Characteristics

The compound features a benzothiazole ring substituted with an isopropyl group at the 6-position and a nitrobenzamide moiety at the 4-position. This unique structure is believed to influence its biological properties significantly.

Feature Description
Compound NameThis compound
Molecular FormulaC15H14N4O2S
Molecular Weight302.36 g/mol
Structural FeaturesBenzothiazole ring, isopropyl group, nitro group

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties . A study reported that compounds in this class demonstrate activity against various pathogens, including bacteria and fungi. The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Disruption of angiogenesis

In vitro studies demonstrated that this compound could reduce tumor cell viability significantly compared to control groups.

Anti-inflammatory Properties

Benzothiazole derivatives are also known for their anti-inflammatory effects . The compound may exert these effects through:

  • Inhibition of cyclooxygenase (COX) enzymes
  • Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)

Studies have indicated that this compound can effectively reduce inflammation in animal models, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably:

  • Inhibition of DprE1 Enzyme : This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making it a target for antitubercular drugs.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some strains.
  • Antitumor Activity Assessment : In vitro assays on various cancer cell lines showed that concentrations above 20 µM led to a significant decrease in cell viability (p < 0.05).
  • Anti-inflammatory Testing : In a model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked reduction in edema and inflammatory markers.

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